

Technical Comparison Guide: JHU395 vs. CB-839 (Telaglenastat)

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Compound of Interest

Compound Name:	JHU395
CAS No.:	2079938-92-2
Cat. No.:	B608190

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Executive Summary & Strategic Positioning

This guide provides a rigorous technical comparison between CB-839 (Telaglenastat) and **JHU395**. While both compounds target glutamine metabolism—a critical vulnerability in MYC-driven and metabolic-stress-adapted cancers—they represent fundamentally different medicinal chemistry strategies.

- CB-839 is a highly selective, reversible, allosteric inhibitor of Glutaminase 1 (GLS1).[1] It is the current clinical standard for systemic glutamine inhibition but suffers from poor Blood-Brain Barrier (BBB) penetrance.
- **JHU395** is a "Trojan Horse" lipophilic prodrug of 6-diazo-5-oxo-L-norleucine (DON). It is engineered specifically to cross the BBB and release the active glutamine antagonist (DON) within the CNS and tumor tissue. Unlike CB-839, **JHU395** (via DON) inhibits a broad spectrum of glutamine-utilizing enzymes, not just GLS1.

Key Takeaway: Choose CB-839 for specific dissection of GLS1 dependence in systemic solid tumors (RCC, TNBC). Choose **JHU395** for CNS-localized tumors (Glioblastoma, Medulloblastoma) where BBB penetration and broad metabolic blockade (purine/pyrimidine synthesis inhibition) are required.

Mechanistic Architecture

CB-839: Allosteric Specificity

CB-839 binds to an allosteric site on the GLS1 tetramer, distinct from the glutamate active site. This stabilizes the enzyme in an inactive conformation.

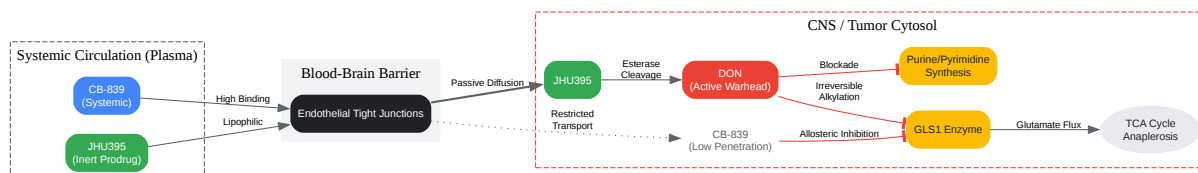
- Target: Kidney-type Glutaminase (KGA) and Glutaminase C (GAC).[1]
- Selectivity: Does not inhibit GLS2 (liver-type) or other glutamine-utilizing enzymes (e.g., amidotransferases).
- Limitation: Cancer cells can bypass GLS1 inhibition via compensatory pathways (e.g., amidotransferase upregulation).

JHU395: The CNS-Targeted Prodrug Strategy

JHU395 is pharmacologically inert in plasma. Its lipophilic moieties allow rapid equilibration across the BBB. Once intracellular (in the brain/tumor), esterases cleave the promoieties, releasing DON.

- Active Agent: DON (Glutamine analog).[2][3]
- Target: Irreversible alkylation of all glutamine-utilizing enzymes (GLS1, GLS2, FGAM synthase, CTP synthase, NAD⁺ synthase).
- Advantage: Prevents metabolic escape routes; high CNS accumulation.

Mechanistic Pathway Diagram



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Figure 1: Comparative Mechanism of Action. Note **JHU395**'s ability to cross the BBB and release DON for multi-target inhibition, whereas CB-839 is restricted to GLS1 inhibition and shows poor CNS penetration.

Performance Data Comparison

The following data aggregates findings from preclinical studies in Medulloblastoma (MB), Glioblastoma (GBM), and Triple-Negative Breast Cancer (TNBC).

Feature	CB-839 (Telaglenastat)	JHU395 (DON Prodrug)
Primary Target	GLS1 (KGA/GAC) Only	Broad Glutamine Antagonist (GLS, Nucleotide Synth.)
Binding Mode	Reversible, Allosteric	Irreversible (Active metabolite DON)
Brain:Plasma Ratio	< 0.05 (Poor)	~0.66 - 1.0 (High)
IC50 (Enzymatic)	~23 nM (GLS1 specific)	N/A (Prodrug); DON IC50 ~300 nM (GLS1)
Cellular IC50 (High MYC)	10–100 nM (Sensitive lines)	0.25–0.5 µM (Medulloblastoma lines)
Systemic Toxicity	Low (GI spared)	Low (GI spared due to prodrug design)
Metabolic Impact	Reduces Glutamate/GSH	Reduces Glutamate, GSH, and Nucleotides
Key Indication	RCC, TNBC (Systemic)	Medulloblastoma, MPNST, GBM (CNS)

Critical Insight: In MYC-driven Medulloblastoma models, **JHU395** demonstrated superior efficacy compared to systemic DON because it achieves high intratumoral concentrations without the dose-limiting mucositis associated with systemic glutamine antagonism.

Experimental Protocols

To validate these compounds in your lab, use the following self-validating workflows.

Protocol A: Differential Glutaminase Inhibition Assay (In Vitro)

Objective: Distinguish between specific GLS1 inhibition (CB-839) and broad antagonism (**JHU395**/DON) using a coupled enzyme assay.

Reagents:

- Recombinant Human GLS1 (GAC isoform).
- Recombinant Human GLS2 (Liver isoform).
- Substrate: L-Glutamine (20 mM).
- Detection: Glutamate Dehydrogenase (GDH) + NAD⁺.
- Compounds: CB-839 (dissolved in DMSO), **JHU395** (must be pre-cleaved or use DON as positive control for mechanism).

Workflow:

- Enzyme Prep: Dilute GLS1 and GLS2 to 10 nM in Assay Buffer (50 mM Tris-HCl pH 8.0, 100 mM Phosphate). Note: Phosphate is required for GLS activation.
- Compound Incubation: Incubate enzymes with CB-839 (0.1 nM – 1 μM) for 15 mins at RT.
- Reaction Start: Add Glutamine mix containing GDH and NAD⁺.
- Kinetic Read: Measure NADH production at Absorbance 340nm every 30 seconds for 20 mins.
- Validation Check:
 - CB-839 should inhibit GLS1 >90% but show 0% inhibition of GLS2.

- DON (active **JHU395** metabolite) should inhibit both GLS1 and GLS2.

Protocol B: In Vivo Brain Penetration & Cleavage Assessment

Objective: Verify **JHU395**'s "prodrug" capability versus CB-839's exclusion.

Reagents:

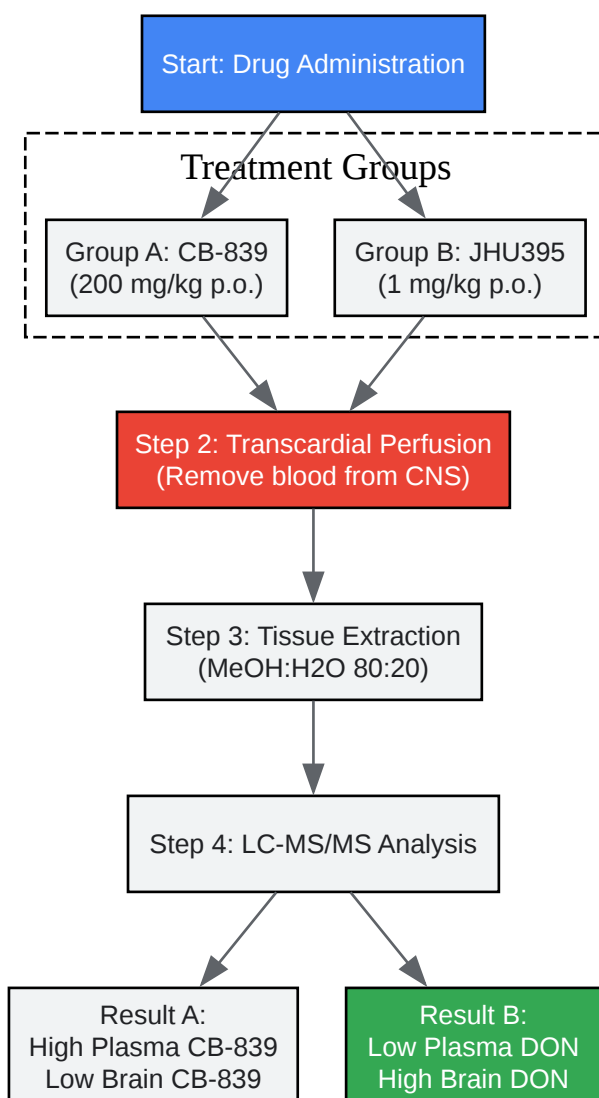
- Animal Model: C57BL/6 mice or Nude mice with orthotopic xenograft.
- Dosing: **JHU395** (1 mg/kg, p.o.) vs. CB-839 (200 mg/kg, p.o.).
- Analysis: LC-MS/MS.

Step-by-Step Workflow:

- Administration: Administer compounds via oral gavage.
- Time-Course: Euthanize animals at T=1h, 4h, and 24h.
- Perfusion (Critical): Transcardial perfusion with cold PBS is mandatory to remove blood from brain capillaries. Failure to perfuse will result in false positives from plasma drug contamination.
- Tissue Homogenization:
 - Brain: Homogenize in methanol/water (80:20).
 - Plasma: Centrifuge blood, collect supernatant, precipitate proteins with methanol.
- LC-MS/MS Analysis:
 - Target 1: Intact **JHU395** (Parent).
 - Target 2: Free DON (Active Metabolite).
 - Target 3: CB-839.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Calculation:
 - Calculate
.[8][9]
 - Success Criteria: **JHU395** group should show low levels of intact prodrug in brain but micromolar levels of DON.[9] **CB-839** group should show negligible brain levels despite high plasma exposure.

Experimental Workflow Diagram



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Figure 2: Pharmacokinetic Validation Workflow. The perfusion step is critical for accurate BBB penetration data.

Synthesis & Recommendations

When to use CB-839:

- Target: You are studying systemic solid tumors (Kidney, Breast, Lung).
- Pathway: You need to specifically isolate the role of the GLS1 enzyme without affecting nucleotide synthesis or GLS2.
- Clinical Relevance: You are modeling current Phase II clinical trial combinations (e.g., with PD-1 inhibitors).

When to use JHU395:

- Target: You are studying CNS malignancies (Glioblastoma, Medulloblastoma) or Peripheral Nerve Sheath Tumors.
- Pathway: You require broad metabolic blockade. **JHU395** (via DON) shuts down the "metabolic flexibility" that allows tumors to survive GLS1-specific inhibition.
- Mechanism: You need to prove that a prodrug strategy can overcome the BBB, which CB-839 cannot do effectively.

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